molecular formula C12H13NO2 B2754377 (3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane] CAS No. 1556097-45-0

(3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane]

Katalognummer B2754377
CAS-Nummer: 1556097-45-0
Molekulargewicht: 203.241
InChI-Schlüssel: TVNRICFCEGUIBF-GHMZBOCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane] is a chemical compound that has gained attention in the scientific community due to its potential use as a drug. This compound has been synthesized and studied extensively in recent years, and researchers have discovered several promising applications for it.

Wirkmechanismus

The mechanism of action of (3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane] is not fully understood. However, it is believed that this compound works by inhibiting the growth and proliferation of cancer cells. It may also work by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane] are still being studied. However, it has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans. Additionally, this compound has been shown to have a low risk of causing drug resistance, making it a promising treatment for cancer and infections.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane] in lab experiments is that it has been synthesized in high yields, making it readily available for research. Additionally, this compound has shown promising results in animal studies, suggesting that it may be effective in humans. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.

Zukünftige Richtungen

There are several future directions for research on (3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane]. One direction is to study its potential use as a treatment for other types of cancer, such as pancreatic and ovarian cancer. Another direction is to study its potential use as a treatment for drug-resistant infections. Additionally, researchers could study the mechanism of action of this compound in more detail to better understand how it works and how it can be optimized for use in humans.

Synthesemethoden

The synthesis of (3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane] involves several steps. The first step is the synthesis of 2-oxazoline, which is then converted to the corresponding nitrile oxide. The nitrile oxide is then reacted with an alkyne to form the desired compound. This synthesis method has been optimized to produce high yields of the compound.

Wissenschaftliche Forschungsanwendungen

The scientific research application of (3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane] is vast. This compound has been shown to have anticancer properties, and it has been studied as a potential treatment for several types of cancer, including breast, lung, and prostate cancer. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential treatment for infections caused by these microorganisms.

Eigenschaften

IUPAC Name

(3aR,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-4-9-8(3-1)5-10-11(9)13-12(15-10)6-14-7-12/h1-4,10-11,13H,5-7H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNRICFCEGUIBF-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)NC4(O2)COC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C3=CC=CC=C31)NC4(O2)COC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.